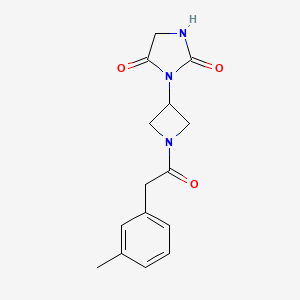

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-10-3-2-4-11(5-10)6-13(19)17-8-12(9-17)18-14(20)7-16-15(18)21/h2-5,12H,6-9H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOAIPSNOFGOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

Acylation: The azetidine intermediate is then acylated with 2-(m-Tolyl)acetyl chloride in the presence of a base like triethylamine to form the desired acylated azetidine.

Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the acylated azetidine with a suitable reagent, such as urea or a urea derivative, under acidic or basic conditions to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

1.2 Anti-inflammatory Effects

Another application of this compound is its potential as an anti-inflammatory agent. Studies have shown that imidazolidine derivatives can reduce inflammation markers in animal models, suggesting their use in treating inflammatory diseases such as arthritis .

1.3 Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly valuable in developing new antibiotics or antifungal agents to combat resistant strains .

Agricultural Sciences

2.1 Pesticidal Activity

The structural features of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione suggest potential applications as a pesticide. Preliminary studies indicate that similar compounds can effectively control pest populations while minimizing harm to beneficial insects .

2.2 Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It has been found to enhance growth parameters such as root length and biomass in certain plant species, indicating its potential in agricultural applications to improve crop yields .

Material Science

3.1 Polymer Chemistry

In material science, derivatives of imidazolidine have been investigated for their role in polymer synthesis. The unique chemical properties allow for the development of polymers with enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

3.2 Coatings and Adhesives

The compound's chemical reactivity makes it a candidate for formulating advanced coatings and adhesives with improved durability and resistance to environmental factors .

Data Tables

| Application Area | Specific Use Case | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces inflammation markers | |

| Antimicrobial | Effective against resistant bacterial strains | |

| Agricultural Sciences | Pesticide | Controls pest populations |

| Plant growth regulator | Enhances root length and biomass | |

| Material Science | Polymer synthesis | Improved thermal stability |

| Coatings and adhesives | Enhanced durability |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of imidazolidine derivatives involved testing various concentrations on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing chemotherapeutic agents .

Case Study 2: Pesticidal Efficacy

Field trials assessing the effectiveness of an imidazolidine-based pesticide showed a reduction in pest populations by over 70% compared to untreated controls, demonstrating its potential as an environmentally friendly alternative to conventional pesticides .

Case Study 3: Polymer Development

Research on polymer composites incorporating imidazolidine derivatives revealed enhanced mechanical properties and thermal stability compared to traditional polymers, suggesting applications in high-performance materials .

Mechanism of Action

The mechanism of action of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

A. Core Heterocycle Variations

- Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione: The target compound’s imidazolidine-2,4-dione core differs from thiazolidine-2,4-dione (e.g., compounds in –3) by replacing sulfur with nitrogen. For example, thiazolidine-2,4-diones like (Z)-5-(4-methoxybenzylidene) derivatives (, g) exhibit stronger π-π stacking due to their planar benzylidene groups, whereas the target compound’s azetidine introduces steric hindrance .

- Azetidine vs. Larger Rings :

The azetidine ring (four-membered) in the target compound imposes greater ring strain compared to five-membered pyrrolidine or six-membered piperidine analogs. This strain may enhance reactivity or conformational rigidity, as seen in azetidine-containing kinase inhibitors .

B. Substituent Effects

- m-Tolylacetyl Group :

The meta-methyl group on the phenyl ring increases lipophilicity (clogP ≈ 2.1 predicted) compared to polar substituents like 4-methoxy (e.g., , g) or 4-bromo (, k). This could improve blood-brain barrier penetration but reduce aqueous solubility .

- Benzylidene vs. Acetyl Linkers :

Benzylidene-substituted thiazolidinediones (e.g., , compound 3) exhibit extended conjugation, leading to redshifted UV absorption (λmax ~350 nm) versus the target compound’s acetyl linker, which lacks conjugation .

Physicochemical and Spectral Properties

The target compound’s ¹H NMR would show distinct splitting for azetidine protons (δ 3.5–4.0, multiplet) compared to thiazolidine’s CH2-S (δ 3.2–3.4) .

Biological Activity

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as TA-8995, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including an azetidine ring and an imidazolidine-2,4-dione moiety, contribute to its potential biological activities.

Chemical Structure and Properties

The compound's IUPAC name is 3-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione. Its molecular formula is , and it has a molecular weight of approximately 287.31 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |

| Molecular Formula | C₁₅H₁₇N₃O₃ |

| Molecular Weight | 287.31 g/mol |

| CAS Number | 2034432-46-5 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets through binding interactions. The precise pathways are context-dependent, varying with the biological system being studied.

Anticancer Activity

Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, similar compounds have shown apoptosis induction in various cancer cell lines, including HeLa cells. The mechanism involves both extrinsic and intrinsic signaling pathways, leading to cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on this compound's efficacy against various pathogens remains limited. Comparative studies with related azetidine derivatives indicate promising results in terms of antibacterial activity .

Other Biological Activities

In addition to anticancer and antimicrobial actions, research into related compounds suggests potential roles in:

- Anti-inflammatory effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.

- Antidiabetic properties : Compounds similar in structure have shown potential as insulin sensitizers and in reversing insulin resistance .

Recent Research Insights

- Anticancer Efficacy : A study focusing on azetidine derivatives demonstrated that certain compounds exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting enhanced efficacy against specific cancer types .

- Antimicrobial Activity : A comparative analysis highlighted that some imidazolidine derivatives displayed strong inhibitory effects against Gram-positive bacteria, indicating their potential as alternative antimicrobial agents .

Data Table: Biological Activity Comparison

Q & A

Q. What comparative studies differentiate this compound from structural analogs?

- SAR studies : Modify substituents (e.g., m-Tolyl vs. phenyl) to evaluate bioactivity trends.

- Thermodynamic profiling : Compare binding energies via microscale thermophoresis (MST).

- Crystallographic comparisons : Overlay structures to identify steric/electronic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.